molecular formula C15H22ClN3O B15114254 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine

Cat. No.: B15114254
M. Wt: 295.81 g/mol
InChI Key: OQSSXYMHJFPUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine is a chemical compound of interest in scientific research and development. It features a pyrazole core, a privileged structure in medicinal chemistry known for its versatility and presence in numerous bioactive molecules . The pyrazole heterocycle is a key scaffold in several FDA-approved drugs and has demonstrated a broad spectrum of pharmacological properties, making it a valuable building block in drug discovery programs . The structural motif of a methanamine linker attached to a pyrazole ring is found in other biologically active compounds, suggesting potential for interaction with various biological targets . This compound is intended for research applications only in fields such as pharmaceutical development, chemical biology, and as a synthetic intermediate. It is strictly for use in a laboratory setting and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer-related use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22ClN3O

Molecular Weight

295.81 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C15H21N3O.ClH/c1-12(2)18-14(7-8-17-18)11-16-10-13-5-4-6-15(9-13)19-3;/h4-9,12,16H,10-11H2,1-3H3;1H

InChI Key

OQSSXYMHJFPUCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC(=CC=C2)OC.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

Compound Name Pyrazole/Imidazole Substituent Amine Substituent Key Features Reference
1-(1-Isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine 1-Isopropyl 3-Methoxybenzyl Aromatic methoxy group, branched alkyl Target
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Ethyl N-Methyl Smaller alkyl groups, lower lipophilicity
N-(3-Methoxybenzyl)-1-(1H-indol-5-yl)methanamine Indole core 3-Methoxybenzyl Heterocyclic indole, similar aryl group
1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine 1-Trityl (imidazole) Benzyl Bulky trityl group, imidazole scaffold

Key Observations:

  • The 3-methoxybenzyl group contributes to higher lipophilicity (logP ~2.5–3.5 estimated) compared to N-methyl analogs (logP ~1.0–1.5) .
  • Electronic Effects: The methoxy group’s electron-donating nature may improve binding to aromatic residues in biological targets, as seen in patented indole derivatives ().
  • Scaffold Differences: Pyrazole (target) vs. imidazole () alters hydrogen-bonding capacity and aromaticity, influencing interactions with enzymes or receptors.

Research Findings and Data Gaps

  • Biological Activity: While the patent () highlights 3-methoxybenzyl-containing compounds as kinase inhibitors, direct evidence for the target’s activity is lacking.
  • Thermodynamic Properties: Estimated solubility in toluene (analogous to ’s pyridazine derivatives) is low (~50 mg/L), consistent with its lipophilic profile .

Q & A

Q. What are the recommended synthetic routes for 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(3-methoxybenzyl)methanamine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Amine-functionalized intermediates (e.g., 3-methoxybenzylamine) may react with activated pyrazole derivatives under reflux conditions in polar aprotic solvents like DMF or DMSO. Catalysts such as Pd/C or CuI may enhance cross-coupling efficiency .
  • Workup : Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures improves purity.
  • Optimization : Adjusting temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants can mitigate side reactions (e.g., N-alkylation byproducts). Monitor progress via TLC or HPLC .

Q. How should researchers characterize this compound spectroscopically, and what key spectral markers are expected?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons on the pyrazole ring (δ 6.5–7.5 ppm), methoxy group (δ ~3.8 ppm), and isopropyl methyl groups (δ ~1.2–1.4 ppm).
    • ¹³C NMR : Pyrazole carbons (δ 140–160 ppm), methoxy carbon (δ ~55 ppm), and aliphatic carbons (δ 20–50 ppm) .
  • Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks. Fragmentation patterns may include loss of the isopropyl group (-42 Da) or methoxybenzyl moiety (-121 Da) .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol-prone steps (e.g., weighing) .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation of vapors. Avoid skin contact due to potential irritation .
  • Storage : Keep in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Target Selection : Prioritize receptors like GPCRs or kinases based on structural homology to known pyrazole targets (e.g., cannabinoid receptors) .
  • Docking Workflow :
    • Prepare ligand structures (e.g., protonation states) using tools like Open Babel.
    • Use AutoDock Vina or Schrödinger Suite for docking simulations.
    • Validate binding poses with MD simulations (GROMACS/AMBER) .
  • SAR Analysis : Modify the methoxybenzyl or isopropyl groups to assess steric/electronic effects on binding affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

Methodological Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., ATCC-certified HEK-293 for cytotoxicity) and controls (e.g., ampicillin for antimicrobial assays).
    • Validate purity (>95% by HPLC) to exclude impurity-driven artifacts .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify EC₅₀/IC₅₀ values. Replicate experiments (n ≥ 3) to confirm statistical significance .

Q. How can stability studies under physiological conditions inform its suitability for in vivo models?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS. Monitor half-life (t₁/₂) of the parent compound .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Identify major metabolites with high-resolution MS .
  • Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction (%) .

Q. What structural analogs have shown promise in overcoming solubility limitations?

Methodological Answer:

  • Derivatization : Introduce polar groups (e.g., -OH, -COOH) on the methoxybenzyl moiety. For example:
    • Replace 3-methoxy with 3-hydroxybenzyl to enhance aqueous solubility.
    • Synthesize hydrochloride salts for improved crystallinity .
  • Formulation : Use cyclodextrin inclusion complexes or PEGylated nanoparticles to enhance bioavailability .

Data Gaps and Future Directions

  • Ecotoxicity : Limited data on environmental persistence (e.g., biodegradability, bioaccumulation). Conduct OECD 301/302 tests for hazard assessment .
  • Reaction Mechanisms : Detailed kinetic studies (e.g., Hammett plots) are needed to elucidate substituent effects on synthesis pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.